Dihydroorotase Enzyme Inhibition: 5.6-Fold Greater Potency Compared to a Sulfamoyl Oxazolidinone in the Same Assay
In a BindingDB-curated assay measuring inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at pH 7.37, 3-methyl-1-(pyridin-2-yl)butan-2-one exhibited an IC50 of 1.80 × 10⁵ nM (180 µM), whereas comparator compound CHEMBL1627199 (a sulfamoyl oxazolidinone derivative) showed an IC50 greater than 1.00 × 10⁶ nM (>1000 µM) under identical conditions [1]. This represents the only publicly available direct enzyme inhibition comparison for this compound series.
| Evidence Dimension | Inhibition of dihydroorotase enzyme (mouse Ehrlich ascites) |
|---|---|
| Target Compound Data | IC50 = 1.80 × 10⁵ nM (180 µM) |
| Comparator Or Baseline | CHEMBL1627199 (BDBM50405109): IC50 > 1.00 × 10⁶ nM (>1000 µM) |
| Quantified Difference | ≥5.6-fold greater potency for the target compound |
| Conditions | Mouse Ehrlich ascites dihydroorotase, compound concentration 10 µM, pH 7.37 |
Why This Matters
This quantitative potency advantage in the same assay system provides a measurable basis for selecting this compound over the comparator when investigating dihydroorotase as a target in pyrimidine biosynthesis research.
- [1] BindingDB. Entry BDBM50405110 (CHEMBL306140): 3-Methyl-1-(pyridin-2-yl)butan-2-one, IC50 1.80E+5 nM; Entry BDBM50405109 (CHEMBL1627199): IC50 >1.00E+6 nM. Dihydroorotase inhibition assay, mouse Ehrlich ascites, pH 7.37. View Source
